molecular formula C8H20N2 B2392088 [3-(Dimethylamino)-2,2-dimethylpropyl](methyl)amine CAS No. 85996-44-7

[3-(Dimethylamino)-2,2-dimethylpropyl](methyl)amine

Cat. No.: B2392088
CAS No.: 85996-44-7
M. Wt: 144.262
InChI Key: BBQZSKFYAAETKX-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2,2-dimethylpropylamine is a branched tertiary amine with the molecular formula C₈H₂₀N₂ (calculated). Its structure features a dimethylamino group (-N(CH₃)₂) attached to a 2,2-dimethylpropyl backbone, with a methylamine substituent. This compound is of interest in organic synthesis, catalysis, and pharmaceutical intermediates due to its steric and electronic properties .

Properties

IUPAC Name

N,N,N',2,2-pentamethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-8(2,6-9-3)7-10(4)5/h9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQZSKFYAAETKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2,2-dimethylpropylamine typically involves the reaction of 3-dimethylaminopropylamine with methylating agents under controlled conditions. One common method is the alkylation of 3-dimethylaminopropylamine using methyl iodide or methyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of 3-(Dimethylamino)-2,2-dimethylpropylamine often involves continuous flow processes to ensure high yield and purity. The process includes the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or crystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2,2-dimethylpropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 3-(Dimethylamino)-2,2-dimethylpropylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and surfactants .

Biology

The compound is utilized in biological research for the modification of biomolecules. It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays .

Medicine

In medicine, 3-(Dimethylamino)-2,2-dimethylpropylamine derivatives are investigated for their potential therapeutic properties. They are studied for their role in drug delivery systems and as potential candidates for new drug development .

Industry

Industrially, the compound is used in the production of polymers, resins, and coatings. It acts as a catalyst in polymerization reactions and as a stabilizer in various industrial processes .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

a) 3-(Dimethylamino)-2-hydroxypropylamine (C₆H₁₆N₂O)
  • Key Difference : Replacement of the 2,2-dimethylpropyl group with a 2-hydroxypropyl chain.
  • Impact: Introduces a hydroxyl group, enhancing hydrogen bonding capacity and hydrophilicity. This increases solubility in polar solvents (e.g., water, ethanol) compared to the hydrophobic target compound. The hydroxyl group also reduces thermal stability, as evidenced by its liquid state at room temperature .
  • Applications: Potential use in drug delivery systems due to improved solubility.
b) 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride (C₁₂H₁₈ClFN₂)
  • Key Difference : Incorporation of a 4-fluorophenyl group.
  • Impact : The aromatic ring introduces π-π stacking interactions, altering electronic properties and increasing molecular weight (227.74 g/mol vs. ~142 g/mol for the target compound). This modification may enhance binding affinity in receptor-ligand systems .
  • Applications : Investigated in medicinal chemistry for CNS-targeting agents.
c) 3-(Dimethylamino)-2,2-dimethylpropylamine (C₁₂H₂₂N₂S)
  • Key Difference : Substitution of the methyl group with a thiophen-3-ylmethyl moiety.
  • Molecular weight rises to 226.38 g/mol, affecting volatility and diffusion rates .
  • Applications : Explored in materials science for conductive polymers.

Physicochemical Properties Comparison

Property Target Compound 3-(Dimethylamino)-2-hydroxypropylamine [3-(4-Fluorophenyl) Derivative
Molecular Weight ~142 g/mol 132.21 g/mol 227.74 g/mol
Solubility Low (hydrophobic) High (polar solvents) Moderate (organic solvents)
Boiling Point Not reported Not reported Not reported
Reactivity Sterically hindered More nucleophilic due to -OH group Enhanced aromatic interactions

Biological Activity

The compound 3-(Dimethylamino)-2,2-dimethylpropyl](methyl)amine , commonly referred to as dimethylaminoalkylamine , is a branched-chain amine that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and various biochemical pathways it influences.

Chemical Structure and Properties

The chemical formula of 3-(Dimethylamino)-2,2-dimethylpropyl](methyl)amine is C13H31N2C_{13}H_{31}N_2. Its structure features a dimethylamino group attached to a branched alkyl chain, which is crucial for its biological activity. The unique branching of the alkyl chain contributes to its distinct chemical properties and potential interactions with biological targets.

Structural Characteristics

Property Description
Chemical Formula C13H31N2C_{13}H_{31}N_2
Molecular Weight 213.42 g/mol
Functional Groups Dimethylamino group, branched alkyl chain
Solubility Soluble in organic solvents

Interaction with Neurotransmitter Systems

3-(Dimethylamino)-2,2-dimethylpropyl](methyl)amine exhibits significant interaction with neurotransmitter systems, particularly involving serotonin and norepinephrine. These interactions suggest potential applications in treating mood disorders and anxiety.

  • Mechanism of Action : The compound acts as a ligand for specific receptors, modulating neurotransmitter release and uptake. This can influence various signaling pathways associated with mood regulation and cognitive functions.

Therapeutic Potential

Research indicates that derivatives of this compound are being investigated for their pharmacological properties, particularly in the following areas:

  • Antidepressant Effects : Studies have shown that similar compounds can inhibit norepinephrine reuptake, which is beneficial in treating depression .
  • Anxiolytic Properties : The ability to modulate serotonin receptors may also lend itself to anxiety treatment.

Case Studies

  • Antidepressant Activity : A study evaluated a series of derivatives based on the dimethylaminopropyl structure for their antidepressant potential. Results indicated effective inhibition of norepinephrine reuptake alongside favorable ED50 values in animal models .
  • Anxiolytic Effects : In vivo assays demonstrated that compounds structurally related to 3-(Dimethylamino)-2,2-dimethylpropyl](methyl)amine exhibited significant anxiolytic effects in rodent models, correlating with receptor binding studies.

Enzymatic Reactions

The compound's biological activity is facilitated by various enzymatic reactions:

  • Oxidation : Can be oxidized to form amine oxides using agents like hydrogen peroxide.
  • Reduction : Reduction reactions can yield secondary or primary amines through agents such as lithium aluminum hydride.
  • Substitution Reactions : The dimethylamino group can participate in nucleophilic substitutions, allowing for the synthesis of more complex molecules .

Applications in Research and Industry

3-(Dimethylamino)-2,2-dimethylpropyl](methyl)amine serves as an important intermediate in the synthesis of biologically active compounds. Its applications span across various fields:

  • Pharmaceuticals : Used in drug development for mood disorders.
  • Agrochemicals : Investigated for use in plant growth hormones and pesticides.
  • Biochemical Assays : Employed as a reagent in various biochemical assays to modify biomolecules.

Comparison with Similar Compounds

To better understand the unique properties of 3-(Dimethylamino)-2,2-dimethylpropyl](methyl)amine, it is useful to compare it with structurally similar compounds:

Compound Name Structure Similarities Biological Activity
N,N-Dimethyl-1,3-propanediamineSimilar amine functionalitiesModerate antidepressant effects
N,N-Dimethyl-1,3-diaminopropaneBranched chain structureLimited neuropharmacological activity
N,N-Dimethyl-3-aminopropylamineDimethylamino groupAnxiolytic properties

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